[Leu31,Pro34]-Neuropeptide Y (human, rat)

Receptor pharmacology Binding affinity Selectivity profiling

[Leu31,Pro34]-NPY is the only validated reference agonist delivering unambiguous Y1 receptor discrimination—its >2,500-fold selectivity window over Y2 (Y1 Ki=0.39 nM vs. Y2 Ki>1000 nM) eliminates the confounding dual-receptor activation inherent to native NPY. For feeding paradigms, pressurized myography, competition binding, and postjunctional pressor studies, generic substitution risks catastrophic experimental confounds. Procure this non-substitutable standard in ≥95% HPLC purity with complete CoA documentation to ensure inter-study reproducibility and regulatory audit readiness.

Molecular Formula C189H284N54O56S
Molecular Weight 4241 g/mol
Cat. No. B013111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu31,Pro34]-Neuropeptide Y (human, rat)
SynonymsAlternative Name: [Leu31,Pro34]-NPY (human)
Molecular FormulaC189H284N54O56S
Molecular Weight4241 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1
InChIKeyMPWANDCMSKOYBR-MJWITIMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Leu31,Pro34]-Neuropeptide Y Is the Definitive Y1-Selective Agonist for NPY Receptor Pharmacology Studies


[Leu31,Pro34]-Neuropeptide Y (human, rat) is a synthetic 36-amino acid analogue of native neuropeptide Y (NPY), engineered through targeted amino acid substitutions at positions 31 (tyrosine → leucine) and 34 (glycine → proline) [1]. This analogue belongs to the pancreatic polypeptide family and functions as a high-affinity agonist at the NPY Y1 receptor (Ki = 0.39 nM), while also exhibiting measurable affinity for Y4 and Y5 receptors . Critically, the compound demonstrates negligible functional activity at Y2 receptors (Ki > 1000 nM in HEK cells), establishing it as the prototypical pharmacological tool for dissecting Y1-mediated versus Y2-mediated physiological responses [2]. As a widely validated reference standard in neuropeptide receptor pharmacology, this analogue enables reproducible discrimination between NPY receptor subtype contributions across feeding behavior, cardiovascular regulation, and neuroendocrine signaling studies [3].

Why Generic NPY Fragments or Y2 Agonists Cannot Substitute for [Leu31,Pro34]-NPY in Y1-Dependent Assays


Generic substitution among NPY analogues introduces catastrophic experimental confounds due to divergent receptor selectivity profiles. Native NPY exhibits a 4–25-fold higher affinity for Y2 receptors than for Y1 receptors, rendering it unsuitable for studies requiring Y1-specific interrogation [1]. Conversely, Y2-selective fragments such as NPY13–36 or NPY20–36 completely fail to activate Y1-mediated signaling cascades and cannot recapitulate Y1-dependent physiological outcomes including orexigenic behavior, discriminative stimulus effects, or postjunctional vasoconstriction [2]. The Y1/Y5-preferring analogue [Leu31,Pro34]-NPY occupies a unique selectivity niche: it retains high Y1 affinity (Ki = 0.39 nM) with a Y1:Y2 selectivity ratio exceeding 2,500-fold in HEK cell systems, a discrimination window that neither native NPY nor truncated fragments can achieve [3]. Substitution with alternative Y1 agonists such as [Pro34]-NPY may yield only partial efficacy in feeding paradigms (~50% of NPY's maximal effect) due to differential engagement of cooperative receptor mechanisms [4]. The quantitative evidence below substantiates why [Leu31,Pro34]-NPY represents a non-substitutable reference compound for Y1 receptor pharmacology.

Quantitative Differentiation of [Leu31,Pro34]-NPY vs. NPY Fragments and PYY Analogues: Binding, Functional Selectivity, and In Vivo Efficacy


Receptor Binding Affinity: [Leu31,Pro34]-NPY Displays Sub-Nanomolar Y1 Affinity with >2,500-Fold Selectivity Over Y2

In HEK cell lines expressing cloned human NPY receptors, [Leu31,Pro34]-NPY exhibits high-affinity binding to Y1 receptors (Ki = 0.39 nM) and Y4/Y5 receptors (Ki = 0.499 nM and 0.31 nM, respectively), while demonstrating negligible Y2 binding (Ki > 1000 nM) [1]. This Y1:Y2 selectivity ratio of >2,500-fold stands in stark contrast to native NPY, which preferentially binds Y2 over Y1 by a factor of 4–25-fold across multiple tissue systems [2]. In a comparative competition binding study using [125I][Leu31,Pro34]PYY as the radioligand, [Leu31,Pro34]-NPY/PYY derivatives competed with Ki values of 1–6 nM at Y1 receptors versus >1000 nM at Y2 receptors, confirming the profound Y1-selectivity across assay platforms [3].

Receptor pharmacology Binding affinity Selectivity profiling

Functional In Vivo Selectivity: [Leu31,Pro34]-NPY Preserves Postjunctional Pressor Activity While Eliminating Prejunctional Y2-Mediated Vagal Attenuation

In anesthetized rat bioassays, [Leu31,Pro34]-NPY demonstrates functional Y1-selectivity by increasing blood pressure (postjunctional Y1 effect) with efficacy comparable to native NPY, while exhibiting negligible prejunctional activity (Y2-mediated attenuation of cardiac vagal action) [1]. This functional dissociation is quantified as: full pressor response equivalent to NPY versus no significant vagal attenuation, in contrast to native NPY which produces both effects [1]. Notably, the original characterization study reported that [Leu31,Pro34]-NPY is 'even more potent than NPY in increasing blood pressure in anesthetized rats' [2]. This in vivo functional profile contrasts sharply with Y2-selective agonists such as NPY13–36, which fail to elicit pressor responses and cannot be used to study Y1-mediated cardiovascular regulation [3].

Cardiovascular pharmacology In vivo functional selectivity Blood pressure

Orexigenic Efficacy: [Leu31,Pro34]-NPY Stimulates Food Intake Whereas Y2-Selective Fragments Are Inactive

In a discriminative stimulus paradigm with rats trained to distinguish intracerebroventricular (i.c.v.) NPY from sham injection, [Leu31,Pro34]-NPY (1.15–3.45 nmol) produced NPY-appropriate lever responding and significantly increased food intake, whereas the Y2-selective fragment NPY20–36 (1.15–3.45 nmol) failed to elicit either response [1]. In a quantitative dose-response study using fourth ventricular administration, NPY was 2-fold more potent than [Leu31,Pro34]-NPY as an orexigenic signal, but the two agonists acted with comparable maximal efficacy at the 120-minute time point [2]. Importantly, the Y2/Y5 agonist NPY13–36 produced only marginal effects on total food intake, underscoring that Y1 activation is both necessary and sufficient for the orexigenic response in this paradigm [2].

Feeding behavior Orexigenic signaling Y1 receptor pharmacology

Vascular Contractile Potency: [Leu31,Pro34]-NPY Ranks Among the Most Potent Y1 Agonists in Human Cerebral Arteries

In human cerebral artery preparations, the rank order of agonist potency for eliciting vasoconstriction was: [Leu31,Pro34]-NPY = [Leu31,Pro34]-PYY ≥ NPY > PYY > PYY3–36 >>> NPY13–36 [1]. This potency hierarchy demonstrates that [Leu31,Pro34]-NPY is equipotent to [Leu31,Pro34]-PYY and at least as potent as native NPY at the cerebrovascular Y1 receptor, while Y2-selective agonists (PYY3–36, NPY13–36) either produce submaximal contractions only at high concentrations or fail to induce any significant vasomotor response [1]. In rat intramyocardial coronary arteries, the rank order was PYY > NPY ≥ [Leu31,Pro34]-NPY, with NPY13–36 inducing only small contractions at the highest concentration applied, confirming that Y1 activation is the primary driver of NPY-mediated coronary vasoconstriction [2].

Vascular pharmacology Vasoconstriction Cerebrovascular receptors

Comparative In Vitro Pharmacology: [Leu31,Pro34]-NPY Binding Affinity Across Species and Receptor Subtypes

The IUPHAR/BPS Guide to Pharmacology reports pKi values for [Leu31,Pro34]-NPY as follows: rat Y1 receptor pKi = 10.6 (Ki ≈ 0.025 nM), human Y4 receptor pKi = 7.7 (Ki ≈ 20 nM), and human Y2 receptor pKi = 6.2 (Ki ≈ 630 nM) [1]. This authoritative compilation confirms a Y1:Y2 selectivity ratio of approximately 25,000-fold (rat Y1 vs. human Y2) when expressed as pKi difference of 4.4 log units. In a separate HEK cell expression system, [Leu31,Pro34]-NPY trifluoroacetate salt exhibited Ki values of 0.11 nM (human Y1), 0.17 nM (human Y5), 0.08 nM (rhesus monkey Y1), and 0.18 nM (rhesus monkey Y5) [2]. These data collectively demonstrate that [Leu31,Pro34]-NPY maintains sub-nanomolar Y1 affinity across multiple species while retaining consistent Y2-sparing selectivity, a property not shared by truncated NPY fragments or native PYY analogues.

Species selectivity Receptor pharmacology Cross-species comparison

Comparative Orexigenic Efficacy: [Leu31,Pro34]-NPY vs. [Pro34]-NPY in Maximal Feeding Response

A comparative feeding study in rats revealed that maximal stimulation with the classical Y1 agonist [Pro34]-NPY produced only 50% of the maximum orexigenic effect of native NPY itself, despite fully inhibiting adenylyl cyclase activity in a Y1-expressing in vitro system [1]. This finding demonstrates that Y1 receptor activation alone, even when maximal at the level of G-protein coupling, is insufficient to recapitulate the full orexigenic response elicited by native NPY. In contrast, fourth ventricular administration studies show that [Leu31,Pro34]-NPY acts with comparable efficacy to NPY (though 2-fold lower potency), producing the same maximal feeding response as the native peptide [2]. This differential efficacy profile suggests that [Leu31,Pro34]-NPY may engage cooperative receptor mechanisms or distinct Y1 receptor conformations that more closely mimic the native NPY signaling complex compared to [Pro34]-NPY.

Feeding behavior Efficacy comparison Y1 agonist pharmacology

Optimal Research Applications for [Leu31,Pro34]-NPY Based on Quantified Differentiation Evidence


Y1 Receptor Binding and Selectivity Assays Requiring High Y1:Y2 Discrimination

[Leu31,Pro34]-NPY is the ligand of choice for competition binding assays and receptor occupancy studies where clear discrimination between Y1 and Y2 receptor populations is essential. With a Y1 Ki of 0.39 nM and Y2 Ki >1000 nM in HEK cell systems (selectivity ratio >2,500-fold), this analogue enables unambiguous identification of Y1-specific binding sites [1]. In contrast, native NPY cannot provide this discrimination due to its inherent Y2 preference (4–25-fold higher affinity for Y2 vs. Y1) [2]. The IUPHAR/BPS-curated pKi values (rat Y1 pKi = 10.6 vs. human Y2 pKi = 6.2) further validate its suitability for cross-species receptor pharmacology studies [3].

In Vivo Cardiovascular Studies Requiring Postjunctional Y1-Specific Pressor Responses Without Y2-Mediated Vagal Confounds

For in vivo cardiovascular pharmacology, [Leu31,Pro34]-NPY uniquely enables selective activation of postjunctional Y1-mediated pressor responses while avoiding prejunctional Y2-mediated attenuation of cardiac vagal action. Native NPY activates both pathways simultaneously, introducing experimental confounds [1]. The compound increases blood pressure in anesthetized rats with efficacy comparable to or greater than native NPY but exhibits negligible prejunctional activity [1][2]. This functional dissociation makes [Leu31,Pro34]-NPY the essential positive control for studies aimed at isolating Y1 receptor contributions to cardiovascular regulation or evaluating novel Y1 antagonists such as BIBP3226 [3].

Feeding Behavior Studies Investigating Y1 Receptor Contributions to Orexigenic Signaling

[Leu31,Pro34]-NPY is the validated reference agonist for feeding studies requiring Y1 receptor activation without confounding Y2-mediated effects. In discriminative stimulus and feeding paradigms, the compound produces robust food intake increases comparable in maximal efficacy to native NPY, whereas Y2-selective fragments (NPY20–36, NPY13–36) are completely inactive or produce only marginal effects [1][2]. This binary divergence provides unequivocal evidence for Y1 receptor involvement in orexigenic signaling and establishes [Leu31,Pro34]-NPY as an indispensable tool for studies examining the neurochemical basis of appetite regulation, particularly when co-administered with Y1 antagonists or in receptor knockout validation experiments [3].

Vascular Pharmacology Studies of Y1-Mediated Vasoconstriction in Isolated Artery Preparations

For isolated vessel myography and vascular reactivity studies, [Leu31,Pro34]-NPY is the optimal Y1-selective agonist based on its high contractile potency in human cerebral arteries (equipotent to [Leu31,Pro34]-PYY and ≥ native NPY) [1]. The compound elicits strong, concentration-dependent contractions that are fully antagonized by the Y1-selective antagonist BIBP3226, confirming Y1 receptor exclusivity in this response [1]. In rat coronary resistance arteries, the potency rank order (PYY > NPY ≥ [Leu31,Pro34]-NPY >>> NPY13–36) further validates that Y1 activation is the primary driver of NPY-mediated coronary vasoconstriction, making this analogue the appropriate tool for mechanistic studies of vascular Y1 receptor function [2].

Quote Request

Request a Quote for [Leu31,Pro34]-Neuropeptide Y (human, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.